2-Amino-2-methyl-3-phenylpropanamide

Biocatalysis Chiral Resolution Amidase

2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4) is an α,α-disubstituted amino acid amide with a configurationally stable quaternary α-carbon that prevents racemization under basic conditions. It is the validated substrate for Mycobacterium neoaurum amidase-mediated kinetic resolution, delivering the (S)-amino acid in 49.9% yield and 99% ee—a published route to chiral intermediates for β-3-adrenoceptor agonists. Hydrolysis yields NPAA-36, an anti-inflammatory agent with lower GI toxicity than classical NSAIDs. Procure the correct α-methyl amide to ensure configurational stability, biocatalytic compatibility, and direct implementation of established resolution protocols.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 117466-13-4
Cat. No. B2489380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-3-phenylpropanamide
CAS117466-13-4
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)N)N
InChIInChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13)
InChIKeyLEBDCRNSLNAHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4): A Chiral, α,α-Disubstituted Amino Acid Amide Intermediate for Enantioselective Synthesis and Drug Development


2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4), also referred to as α-methyl phenylalanine amide, is an α,α-disubstituted non-proteinogenic amino acid derivative bearing a quaternary α-carbon [1]. This structural feature renders the α-carbon configurationally stable, preventing racemization under conditions that readily epimerize α-proton-bearing analogs such as (S)-2-amino-3-phenylpropanamide (phenylalanine amide) [2]. The compound serves as a substrate for enantioselective amidases and as a chiral intermediate in the synthesis of β-3-receptor agonists and novel non-protein amino acid (NPAA) derivatives with anti-inflammatory activity [3][4].

Why 2-Amino-2-methyl-3-phenylpropanamide Cannot Be Replaced by Generic Phenylalanine Amide or Simple 2-Arylpropionamides


Substituting 2-amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4) with the unsubstituted analog (S)-2-amino-3-phenylpropanamide (phenylalanine amide) is not functionally equivalent for two critical reasons. First, the α-methyl group of CAS 117466-13-4 eliminates the acidic α-proton, conferring resistance to base-catalyzed racemization—a documented liability of α-H amino acid amides that leads to chiral erosion during storage and synthetic manipulation [1]. Second, the quaternary α-carbon imposes a constrained conformational profile that alters enzyme recognition: enantioselective amidases such as those from Mycobacterium neoaurum and Rhodococcus erythropolis exhibit markedly different kinetic resolution behavior on α,α-disubstituted amides versus α‑monosubstituted amides [2][3]. Procurement of the incorrect amide therefore risks both configurational instability and incompatibility with established biocatalytic resolution processes.

Quantitative Differentiation Evidence: 2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4) vs. Closest Analogs


Enzymatic Resolution Yield and Optical Purity: Racemic α-Methyl Phenylalanine Amide vs. α-Methyl-4-Hydroxy Analog

The racemic amide (CAS 117466-13-4) is resolved by Mycobacterium neoaurum amidase to yield (S)-α-methyl phenylalanine with a reaction yield of 49.9 M% and optical purity of 99% ee [1]. Under identical biocatalytic conditions, the 4‑hydroxy analog (α-methyl-4-hydroxy-phenylalanine amide) achieves a yield of 49 M% and optical purity of only 94% ee [1]. The 5‑percentage‑point higher enantiomeric excess of the target compound represents a meaningful purity advantage for downstream enantiopure synthesis.

Biocatalysis Chiral Resolution Amidase

Gastrointestinal Safety: S(-)-NPAA-36 (Carboxylic Acid Derivative) Versus Ibuprofen in Rodent Ulcerogenicity

The S(-)-carboxylic acid derivative of the target amide (NPAA-36, 10 mg/kg i.p.) exhibited lower gastrointestinal toxicity than the arylpropionic acid NSAID ibuprofen [1]. While ibuprofen at 25 mg/kg p.o. produced an ulcer index of 20.25 (relative ulcerogenicity = 1.00) in rat gastric mucosa [2], NPAA-36 demonstrated qualitatively milder ulcerogenic effects, consistent with the class-level observation that α-methyl substitution in 2-arylpropionic acid derivatives reduces gastric lesion severity [1]. Quantitative ulcer index data for NPAA-36 are not reported; the comparison is class-level inference supported by the NPAA-36 study's explicit statement of lower GI toxicity relative to a well‑known arylpropionic acid NSAID.

NSAID Ulcerogenicity Gastrointestinal Toxicity

Configurational Stability: α-Methyl vs. α-H Amino Acid Amides Under Synthetic Conditions

The α,α-disubstituted architecture of 2-amino-2-methyl-3-phenylpropanamide prevents enolization at the α-carbon, conferring resistance to racemization that is not shared by α‑monosubstituted analogs such as (S)-2-amino-3-phenylpropanamide [1][2]. Class‑level evidence from peptide chemistry demonstrates that incorporation of α‑methyl amino acids (e.g., α‑aminoisobutyric acid, α‑methylphenylalanine) into peptide chains restricts backbone conformational freedom and protects against base- and heat‑catalyzed epimerization [3]. No racemization was detected for α-methylphenylalanine residues under conditions causing >10% epimerization of canonical phenylalanine residues [3]. This property is directly transferable to the amide form, as the α‑methyl group is proximal to the amide functionality rather than to the free carboxylate.

Racemization Resistance Peptide Synthesis α,α-Disubstituted Amino Acid

High-Value Application Scenarios for 2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4) Based on Quantified Differentiation


Enantioselective Biocatalytic Production of (S)-α-Methyl Phenylalanine for β-3-Receptor Agonist Synthesis

The racemic amide serves as the preferred substrate for Mycobacterium neoaurum amidase‑mediated kinetic resolution, delivering the (S)-amino acid in 49.9 M% yield with 99% ee [1]. This established biocatalytic route is a key step in manufacturing chiral intermediates for β‑3‑adrenoceptor agonists, and the high optical purity of the product reduces downstream recrystallization requirements [1]. Users procuring the racemic amide as a starting material can directly implement this published resolution protocol without additional substrate optimization.

Synthesis of Non-Protein Amino Acid (NPAA) Derivatives with Attenuated Ulcerogenic Liability

The amide is hydrolyzed to S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), a compound that inhibited xylene‑induced ear edema by 31.1% at 10 mg/kg i.p. and increased tail‑flick latency by 36.78% while demonstrating lower GI toxicity than classical arylpropionic NSAIDs [2]. Medicinal chemistry groups pursuing safer anti‑inflammatory agents can use CAS 117466-13-4 as a key intermediate to access the NPAA‑36 scaffold and its derivatives.

Racemization‑Resistant Building Block for Conformationally Constrained Peptide Synthesis

The α‑methyl substituent prevents enolization‑driven racemization during peptide coupling, a documented advantage of α,α‑disubstituted amino acids over canonical α‑H amino acids [3][4]. Peptide chemists requiring stable, configurationally defined phenylalanine surrogates for structure‑activity relationship (SAR) studies can use the protected amide derivative to introduce an α‑methylphenylalanine residue that resists epimerization under basic coupling conditions [4].

Reference Substrate for Characterizing Novel Enantioselective Amidase Enzymes

Because the racemic amide is a well‑characterized substrate for the M. neoaurum amidase (yield 49.9%, 99% ee) [1], it can serve as a benchmarking compound for screening new amidase libraries. Its distinct kinetic profile relative to α‑H amino acid amides [5] makes it a discriminating probe for enzymes that preferentially recognize quaternary α‑carbon substrates, supporting industrial biocatalyst discovery programs.

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